molecular formula C9H10BrN3S2 B4364775 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol

5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No. B4364775
M. Wt: 304.2 g/mol
InChI Key: AVGYJUATHNXNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol, also known as BrPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BrPT is a thiol derivative of 1,2,4-triazole that has a unique structure and properties, which make it a promising candidate for various biomedical applications.

Mechanism of Action

The mechanism of action of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, survival, and inflammation. 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. The compound also inhibits the NF-κB signaling pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis in cancer cells by activating various signaling pathways that promote cell death. The compound also inhibits the expression of various genes that are involved in cell proliferation and survival. 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammatory diseases. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol is its potent cytotoxic effects against cancer cells, which makes it a promising candidate for cancer therapy. The compound also possesses anti-inflammatory properties, which make it a potential treatment for inflammatory diseases. However, one of the limitations of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. The compound also exhibits poor stability in physiological conditions, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol. One area of research could focus on improving the solubility and stability of the compound in physiological conditions, which would enhance its therapeutic potential. Another area of research could focus on developing novel derivatives of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol that exhibit improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol and its potential therapeutic applications in various diseases.

Scientific Research Applications

5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent cytotoxic effects against cancer cells, which makes it a promising candidate for cancer therapy. 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol also possesses anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(4-bromothiophen-2-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3S2/c1-2-3-13-8(11-12-9(13)14)7-4-6(10)5-15-7/h4-5H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGYJUATHNXNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol
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5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol
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5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol
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5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol

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